molecular formula C7H14OSi B2502179 1,1-Dimethylsilolane-3-carbaldehyde CAS No. 2411312-38-2

1,1-Dimethylsilolane-3-carbaldehyde

Cat. No. B2502179
CAS RN: 2411312-38-2
M. Wt: 142.273
InChI Key: BMUCUPFUBQEEON-UHFFFAOYSA-N
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Description

1,1-Dimethylsilolane-3-carbaldehyde, also known as DMSC, is a chemical compound that has gained significant attention in the field of organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including the synthesis of aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Synthon Utilization

1,1-Dimethylsilolane-3-carbaldehyde and similar compounds are primarily used as synthons in chemical synthesis. For instance, 1,3-dimethylated imidazolium carbaldehydes have been employed as synthons for incorporating a cationic imidazolium group into molecular structures. They've shown utility in various chemical reactions like Knoevenagel condensation, Wittig reaction, Schiff base formation, base-mediated electrophilic substitution, and oxidation. This includes the synthesis of natural products such as norzooanemonin (Berezin & Achilefu, 2007).

Reductive Coupling and Molecular Configuration

In organometallic chemistry, compounds like 3,4-dimethylphosphaferrocen-2-carbaldehyde have been used in titanium-mediated reductive coupling processes. These reactions produce bis(phosphaferrocenyl)-substituted ethylenes and pinacols, with the stereochemical course of the reactions being particularly noteworthy. Starting from enantiomerically pure aldehydes, these processes yield distinct isomeric diols, with their configurations confirmed through methods like NMR spectroscopy and X-ray diffraction (Ágústsson et al., 2002).

Chemical Interactions and Structural Formation

The aldehyde group in such compounds can engage in unique chemical interactions. For instance, 8-Dimethylaminonaphthalene-1-carbaldehyde undergoes reactions leading to the formation of salts through O-acylation and the formation of N–C bonds between peri-substituents. This interaction is facilitated by electron donation from the dimethylamino group to the carbonyl group, resembling the properties of an amide (Wannebroucq et al., 2016).

properties

IUPAC Name

1,1-dimethylsilolane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-9(2)4-3-7(5-8)6-9/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUCUPFUBQEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(C1)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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